1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid
CAS No.: 942474-82-0
Cat. No.: VC2629070
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 942474-82-0 |
---|---|
Molecular Formula | C14H19NO4S |
Molecular Weight | 297.37 g/mol |
IUPAC Name | 1-(2-methyl-4-methylsulfonylphenyl)piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H19NO4S/c1-10-8-12(20(2,18)19)5-6-13(10)15-7-3-4-11(9-15)14(16)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,17) |
Standard InChI Key | QLPSKXHCJMTOOE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC(C2)C(=O)O |
Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC(C2)C(=O)O |
Chemical Identity and Structural Properties
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid is identified by the CAS registry number 942474-82-0 and possesses a molecular formula of C₁₄H₁₉NO₄S with a molecular weight of 297.37 g/mol. The compound features a piperidine ring with a carboxylic acid moiety at the 3-position and a 2-methyl-4-methylsulphonyl phenyl group attached to the nitrogen atom of the piperidine ring. This structural arrangement contributes to its unique chemical and potentially biological properties.
Structural Identifiers
The compound can be identified through various chemical notations as presented in Table 1.
Table 1: Structural Identifiers of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid
Physical Properties
The physical properties of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid contribute to its behavior in various chemical and biological systems. These properties are summarized in Table 2.
Table 2: Physical Properties of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid
Property | Value |
---|---|
Physical State | Solid |
Flash Point | 288.3±30.1 °C |
Boiling Point | 553.2±50.0 °C at 760 mmHg |
Polarizability | 30.2±0.5 10⁻²⁴cm³ |
Density | 1.3±0.1 g/cm³ |
Vapor Pressure | 0.0±1.6 mmHg at 25°C |
Synthesis and Preparation
Related Synthetic Methodology
Research on similar compounds indicates that the synthesis of phenylpiperidine derivatives often employs Suzuki cross-coupling between phenylbromides and boronic acids or Buchwald-Hartwig cross-coupling between phenylbromides and piperazines . These methodologies can potentially be adapted for the synthesis of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid with appropriate modifications to account for the specific substitution pattern.
Research Applications
Pharmaceutical Research
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid has potential applications in pharmaceutical research, particularly as a chemical tool or intermediate in the development of compounds targeting neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems that could be leveraged in drug discovery programs.
Chemical Probe Development
Compounds with defined receptor binding profiles can serve as valuable chemical probes for studying biological systems. The specific substitution pattern of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid may confer unique binding properties that could be exploited for developing selective probes for receptor studies.
Medicinal Chemistry Studies
The compound represents a potential scaffold for medicinal chemistry optimization programs. The carboxylic acid moiety provides a convenient handle for further derivatization, such as:
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Conversion to amides, esters, or other carbonyl derivatives
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Formation of salts to modify pharmacokinetic properties
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Conjugation with other biologically active moieties to create hybrid molecules
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